N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C27H28N6OS This compound is known for its unique structural features, which include a triazole ring, a diethylamino group, and a dimethoxyphenyl group
Preparation Methods
The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 4-(diethylamino)benzaldehyde with 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets within cells. The compound is believed to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4,5-diphenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[4,5-diphenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-diphenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C29H32N6O3S |
---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C29H32N6O3S/c1-5-34(6-2)23-15-12-21(13-16-23)19-30-31-27(36)20-39-29-33-32-28(35(29)24-10-8-7-9-11-24)22-14-17-25(37-3)26(18-22)38-4/h7-19H,5-6,20H2,1-4H3,(H,31,36)/b30-19+ |
InChI Key |
UDPKTDICTZGNBE-NDZAJKAJSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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